propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate
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Overview
Description
Propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 5-bromo-2-methoxybenzoyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate typically involves a multi-step process:
Formation of the 5-bromo-2-methoxybenzoic acid: This can be achieved through the bromination of 2-methoxybenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation Reaction: The 5-bromo-2-methoxybenzoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group of the resulting compound with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid and propanol.
Reduction: Propyl 4-[(2-methoxybenzoyl)amino]benzoate or the corresponding alcohol.
Scientific Research Applications
Propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-[(2-methoxybenzoyl)amino]benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate: Contains a methyl ester group instead of a propyl ester, which can influence its solubility and pharmacokinetic properties.
Ethyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate: Similar structure with an ethyl ester group, affecting its chemical and physical properties.
Uniqueness
Propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate is unique due to the combination of its bromine and methoxy substituents, which confer distinct reactivity and potential biological activities. The propyl ester group also influences its solubility and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-10-24-18(22)12-4-7-14(8-5-12)20-17(21)15-11-13(19)6-9-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKIJPBOBLIKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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